molecular formula C24H19N7O4 B12043305 3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-65-2

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12043305
CAS No.: 478252-65-2
M. Wt: 469.5 g/mol
InChI Key: AQZRVUMDZVMXNR-DHRITJCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves the reaction of 3-nitrobenzaldehyde with [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzaldehyde: A simpler compound with similar functional groups but lacking the purinyl and naphthylmethyl moieties.

    3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: A compound with similar structural features but without the nitrobenzaldehyde moiety.

Uniqueness

3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

478252-65-2

Molecular Formula

C24H19N7O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H19N7O4/c1-29-21-20(22(32)27-24(29)33)30(14-17-9-5-8-16-7-2-3-11-19(16)17)23(26-21)28-25-13-15-6-4-10-18(12-15)31(34)35/h2-13H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+

InChI Key

AQZRVUMDZVMXNR-DHRITJCHSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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